9-Norketo FK-506
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Overview
Description
9-Norketo FK-506 is a derivative of the well-known immunosuppressant compound FK-506, also known as tacrolimus. Tacrolimus is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis. It is widely used to prevent organ transplant rejection and has various other therapeutic potentials, including antifungal, neuroprotective, and neuroregenerative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Norketo FK-506 involves the modification of the FK-506 molecule. The process typically includes selective oxidation at the 9-position of the FK-506 molecule to introduce a keto group. This can be achieved using various oxidizing agents under controlled conditions to ensure specificity and yield .
Industrial Production Methods
Industrial production of this compound follows similar principles to the production of FK-506. The process involves fermentation using genetically engineered strains of Streptomyces tsukubaensis, followed by extraction and purification. Optimization strategies, such as overexpression of specific regulatory proteins, have been employed to enhance the yield of FK-506 and its derivatives .
Chemical Reactions Analysis
Types of Reactions
9-Norketo FK-506 undergoes several types of chemical reactions, including:
Oxidation: Introduction of the keto group at the 9-position.
Reduction: Potential reduction of the keto group back to a hydroxyl group.
Substitution: Possible substitution reactions at various positions on the macrolide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major product of the oxidation reaction is this compound itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used .
Scientific Research Applications
9-Norketo FK-506 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Norketo FK-506 is similar to that of FK-506. It binds to the intracellular protein FKBP-12 (FK506-binding protein), forming a complex that inhibits the activity of calcineurin, a phosphatase involved in T-cell activation. This inhibition prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
FK-506 (Tacrolimus): The parent compound, widely used as an immunosuppressant.
FK-520 (Ascomycin): An ethyl analog of FK-506 with similar immunosuppressive properties.
Rapamycin: Another macrolide with immunosuppressive and antiproliferative activities.
Uniqueness
9-Norketo FK-506 is unique due to the presence of the keto group at the 9-position, which may confer different biological activities and pharmacokinetic properties compared to its parent compound FK-506 and other analogs .
Properties
IUPAC Name |
(1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO11/c1-10-13-31-19-25(2)18-26(3)20-37(52-8)40-38(53-9)22-28(5)43(50,55-40)42(49)44-17-12-11-14-32(44)41(48)54-39(29(6)34(46)24-35(31)47)27(4)21-30-15-16-33(45)36(23-30)51-7/h10,19,21,26,28-34,36-40,45-46,50H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,43+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOVJTTUBQJLEI-SZUBLZBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858221 |
Source
|
Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123719-19-7 |
Source
|
Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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